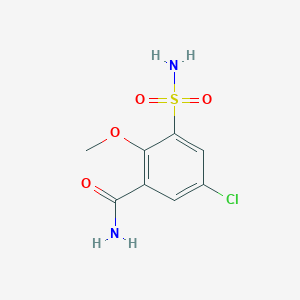

5-Chloro-2-methoxy-3-sulfamoylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-methoxy-3-sulfamoylbenzamide is a chemical compound with the molecular formula C8H9ClN2O4S . It has a molecular weight of 264.69 .

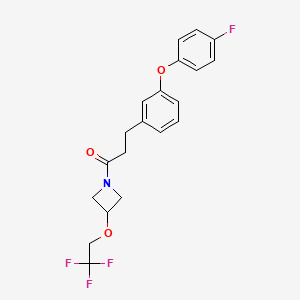

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O4S/c1-15-7-5 (8 (10)12)2-4 (9)3-6 (7)16 (11,13)14/h2-3H,1H3, (H2,10,12) (H2,11,13,14) .Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Sulfonamides, including compounds related to 5-Chloro-2-methoxy-3-sulfamoylbenzamide, have been studied for their antimicrobial activity. Krátký et al. (2012) explored novel sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, demonstrating significant activity against various bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, and Mycobacterium species. Notably, one compound showed the most activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values of 15.62-31.25 μmol/L, while others were effective against Mycobacterium kansasii at 1-4 μmol/L concentrations Krátký et al., 2012. Joshi et al. (2005) reported that novel Mannich bases derived from 5-chloro-2-methoxybenzamide showed superior in vitro activities against various bacterial strains compared to their parent sulfonamides Joshi et al., 2005.

Antidiabetic and Hypoglycemic Activities

A series of derivatives including 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and studied for their antidiabetic properties by Thakral et al. (2020). These compounds showed significant in vitro antidiabetic activity against α-glucosidase, with one compound found to be most active, suggesting the potential for development into antidiabetic medications Thakral et al., 2020. Ahmadi et al. (2014) synthesized new analogues of Glibenclamide, a known antidiabetic drug, by altering its lipophilic side chain. These analogues were evaluated for their glucose and lipid-lowering activities, showing that certain modifications could enhance the drug's affinity and efficacy Ahmadi et al., 2014.

Anticancer Activity

Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activity against various cancer cell lines. Compounds with remarkable cytotoxic activity were identified, demonstrating the potential of this compound derivatives as anticancer agents. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, providing a basis for further investigation as cancer treatments Ravichandiran et al., 2019.

Inhibitors of Bacterial Cell Division Protein FtsZ

Haydon et al. (2010) explored the derivatives of 3-Methoxybenzamide, including compounds related to this compound, as inhibitors of the bacterial cell division protein FtsZ. This study led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties, showcasing the potential of these compounds in developing new antibacterial drugs Haydon et al., 2010.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-3-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKDGHHCMZRTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2679335.png)

![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)

![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2679348.png)

![1-((1R,5S)-8-(2-(1-methyl-1H-indol-3-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2679349.png)

![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2679353.png)

![2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole](/img/structure/B2679354.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2679355.png)

![2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2679356.png)